2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core fused with a piperidinyl group at position 8 and a 2-bromophenylacetamide moiety at position 2. The triazolo-pyrazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and neurological targets . The 2-bromophenyl group enhances lipophilicity and may influence binding to aromatic-rich pockets in target proteins, while the piperidine substitution contributes to conformational flexibility and solubility .
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O/c1-13-23-24-19-18(21-8-11-26(13)19)25-9-6-15(7-10-25)22-17(27)12-14-4-2-3-5-16(14)20/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEOFDYVBZYZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Bromophenyl Intermediate: : The synthesis begins with the bromination of a phenyl ring to form the 2-bromophenyl intermediate. This step is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
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Synthesis of the Triazolopyrazine Moiety: : The triazolopyrazine ring is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases to facilitate the cyclization process.
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Coupling of the Piperidinylacetamide: : The final step involves coupling the 2-bromophenyl intermediate with the triazolopyrazine moiety and the piperidinylacetamide group. This coupling reaction is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Step 1: Formation of the Triazolo-Pyrazine Core
The synthesis likely begins with the construction of the 3-methyl- triazolo[4,3-a]pyrazin-8-yl moiety. This involves cyclization reactions, possibly using nucleophilic aromatic substitution or coupling methods to assemble the fused heterocyclic ring system .
Step 2: Piperidine Ring Functionalization
The piperidin-4-yl group is introduced via amide bond formation. This may involve acylation of the piperidine nitrogen with a bromophenyl acetyl chloride derivative, forming the acetamide linkage.
Step 3: Bromophenyl Group Incorporation
The 2-bromophenyl substituent is likely introduced through coupling reactions, such as Suzuki or Ullmann coupling, depending on the position and reactivity of the bromine .
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvents | Dimethyl sulfoxide (DMSO), ethanol, or other polar aprotic solvents |
| Temperature | Controlled heating (e.g., reflux conditions) |
| Catalysts | Base catalysts (e.g., sodium hydroxide) or transition metal catalysts |
| Purification | Column chromatography or crystallization techniques |
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of intermediates and final product.
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Mass Spectrometry (MS) : Employed to verify molecular weight and identify fragmentation patterns.
Hydrolysis of the Acetamide Group
The N-acetyl group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or amine, respectively.
Reaction Example :
Substitution Reactions
The bromophenyl ring may participate in nucleophilic aromatic substitution, depending on the directing groups and reaction conditions .
Coupling Reactions
The compound’s triazolo-pyrazine core could undergo further coupling (e.g., Suzuki, Heck) to modify the substituents.
Mechanism of Action (Preliminary Studies)
While not fully elucidated, the compound’s structural features suggest potential interactions with biological targets, such as enzymes or receptors involved in cancer therapy or neurological disorders . The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring could stabilize protein-ligand interactions.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of triazole and pyrazine compounds exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays demonstrated that it possesses antibacterial properties comparable to established antibiotics, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The triazolo-pyrazine framework is known for its anticancer potential. Preliminary studies suggest that 2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide may inhibit cell proliferation in certain cancer cell lines. Mechanistic studies are ongoing to elucidate its mode of action, which may involve the induction of apoptosis or cell cycle arrest .
Neuropharmacological Effects
Given the piperidine component of the molecule, there is interest in its neuropharmacological applications. Compounds with similar structures have shown promise as anxiolytics or antidepressants. Research is being conducted to evaluate the psychotropic effects of this compound through behavioral assays in animal models .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound.
Case Study 1: Antimicrobial Evaluation
In a study published in Molecules, researchers synthesized several derivatives based on the triazole scaffold and evaluated their antimicrobial activity using the disc diffusion method. The compound demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Screening
A research team conducted cytotoxicity assays on various cancer cell lines using this compound. Results showed that it inhibited cell growth effectively at micromolar concentrations. Further studies are aimed at understanding the underlying mechanisms of action through molecular docking studies and pathway analyses .
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Molecular Targets and Pathways
Proteins and Enzymes: The compound can bind to specific proteins and enzymes, altering their function. This binding can inhibit or activate the target proteins, leading to downstream effects on cellular processes.
Biochemical Pathways: By modulating the activity of specific proteins and enzymes, the compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
Triazolo-Pyrazine Derivatives
- 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide () Key Differences: Replaces the 2-bromophenyl group with a 2,5-dimethylphenylacetamide and introduces a 4-chlorobenzylsulfanyl group at position 6. Implications: The sulfanyl group may enhance metabolic stability, while the dimethylphenyl group reduces steric hindrance compared to bromophenyl.
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide ()
Pyrazine-Based Acetamides
- 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () Key Differences: Lacks the triazolo ring system, featuring a simpler pyrazine core. The 4-bromophenyl group is para-substituted rather than ortho. The para-bromo substitution may lead to distinct crystal packing (dihedral angle: 54.6°) and solubility profiles compared to ortho-substituted analogues .
Pyrazolo-Pyrimidine Derivatives
- N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide ()
- Key Differences : Replaces the triazolo-pyrazine with a pyrazolo-pyrimidine core and a 2-bromo-4-methylphenyl group.
- Implications : The pyrazolo-pyrimidine core offers a larger π-system, which may enhance stacking interactions. The methyl group at position 4 of the phenyl ring could reduce rotational freedom, affecting binding entropy .
Physicochemical and Pharmacological Properties
*Calculated based on molecular formula.
- Solubility : The piperidine group in the target compound likely improves aqueous solubility compared to ’s chlorobenzylsulfanyl derivative, which is more lipophilic .
Biological Activity
The compound 2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a bromophenyl moiety, a piperidine ring, and a triazole-pyrazine derivative. This unique combination may influence its interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound have shown significant antimicrobial properties. For instance, compounds containing pyrazole and triazole rings have been reported to inhibit bacterial growth effectively .
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. These studies typically involve assessing the half-maximal inhibitory concentration (IC50), which indicates the potency of the compound in inhibiting cell proliferation .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The presence of the triazole moiety is often linked to enhanced anti-inflammatory activity .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways associated with diseases like cancer and infections. For example, inhibition of dihydroorotate dehydrogenase (DHODH) has been linked to the anticancer effects observed in related pyrazole derivatives .
- Receptor Modulation : The structural components suggest potential interactions with various receptors, including those involved in neurotransmission and inflammation. The piperidine ring may facilitate binding to neuroreceptors, influencing neurological functions .
Case Studies
Several studies have investigated the biological activity of related compounds:
- In Vitro Studies : A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. Results indicated that certain modifications enhanced their efficacy against resistant strains of bacteria .
- Cytotoxicity Assessments : In a study examining the cytotoxic effects on cancer cell lines, compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
- Anti-inflammatory Activity : Research involving structural analogs demonstrated significant reductions in inflammatory markers in animal models after administration of these compounds, underscoring their therapeutic potential in treating inflammatory diseases .
Data Summary Table
Q & A
Q. Methodological Answer :
- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation). Residence time (30–120 s) and temperature (80–120°C) are critical variables .
- DoE Approach :
- Screen factors (catalyst loading, solvent polarity, temperature) via fractional factorial design.
- Use response surface methodology (RSM) to maximize yield and minimize byproducts .
Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >85% yield in triazolopyrazine formation .
Advanced: How to resolve discrepancies in reported yields for piperidine-functionalization steps?
Methodological Answer :
Discrepancies often arise from:
- Catalyst Deactivation : Trace moisture or oxygen degrades palladium catalysts. Use rigorous degassing and molecular sieves .
- Steric Effects : Bulky substituents on the piperidine ring reduce coupling efficiency. Switch to bulkier ligands (XPhos) or adjust stoichiometry .
Validation : Replicate reactions under inert conditions (e.g., Schlenk line) and characterize intermediates via HRMS to confirm purity .
Advanced: What in vitro pharmacological assays are suitable for evaluating target engagement?
Q. Methodological Answer :
- Receptor Binding Assays : Radioligand displacement (e.g., σ1 receptor, IC₅₀ determination via [³H]-Pentazocine competition) .
- Cytotoxicity Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations via nonlinear regression .
Data Interpretation :
Advanced: How to establish structure-activity relationships (SAR) for bromophenylacetamide derivatives?
Q. Methodological Answer :
Variation of Substituents :
- Replace bromine with Cl/CF₃ to assess halogen effects on binding affinity .
- Modify the piperidine N-substituent (e.g., methyl vs. isopropyl) to probe steric tolerance .
Pharmacophore Mapping : Overlay energy-minimized conformers (DFT calculations) to identify critical H-bond donors/acceptors .
Case Study : Methyl substitution at the triazolopyrazine 3-position increased σ1 receptor affinity by 10-fold compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
